molecular formula C107H157N33O29S B575183 H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2 CAS No. 170245-12-2

H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2

Cat. No.: B575183
CAS No.: 170245-12-2
M. Wt: 2401.695
InChI Key: POXLDDKFODGMJK-AFXIVTOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2 is a synthetic analogue derived from bombesin (BBN), a 14-amino acid neuropeptide. Bombesin and its analogues bind to gastrin-releasing peptide receptors (GRPrs), which are overexpressed in prostate, breast, lung, and pancreatic cancers . The peptide sequence includes key residues critical for receptor interaction, such as Trp, His, and Leu-Met, which are conserved in GRPr-targeting ligands . Modifications, such as the inclusion of Gln and Glu residues, may enhance solubility or stability, while the NH2 terminus suggests C-terminal amidation, a common strategy to improve metabolic resistance .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C107H157N33O29S/c1-54(2)42-76(105(169)139-39-14-22-78(139)88(112)152)137-102(166)79-23-15-40-140(79)104(168)70(30-34-82(110)145)125-83(146)50-121-90(154)73(45-59-48-120-63-19-11-10-18-62(59)63)135-93(157)65(21-13-38-119-107(115)116)128-99(163)72(43-57-16-8-7-9-17-57)134-100(164)74(46-60-49-117-53-123-60)136-95(159)66(28-32-80(108)143)129-97(161)69(36-41-170-6)131-92(156)64(20-12-37-118-106(113)114)127-98(162)71(44-58-24-26-61(142)27-25-58)126-84(147)51-122-91(155)75(47-86(150)151)133-89(153)56(5)124-101(165)77(52-141)138-96(160)68(31-35-85(148)149)130-94(158)67(29-33-81(109)144)132-103(167)87(111)55(3)4/h7-11,16-19,24-27,48-49,53-56,64-79,87,120,141-142H,12-15,20-23,28-47,50-52,111H2,1-6H3,(H2,108,143)(H2,109,144)(H2,110,145)(H2,112,152)(H,117,123)(H,121,154)(H,122,155)(H,124,165)(H,125,146)(H,126,147)(H,127,162)(H,128,163)(H,129,161)(H,130,158)(H,131,156)(H,132,167)(H,133,153)(H,134,164)(H,135,157)(H,136,159)(H,137,166)(H,138,160)(H,148,149)(H,150,151)(H4,113,114,118)(H4,115,116,119)/t56-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,87-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLDDKFODGMJK-AFXIVTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C107H157N33O29S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2401.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc vs. Fmoc Chemistry in SPPS

The Boc strategy, as demonstrated in the synthesis of glycosylated peptide thioesters, employs harsh acidolysis (e.g., hydrofluoric acid, HF) for resin cleavage and global deprotection. This method is advantageous for peptides requiring stable benzyl-based side-chain protections but poses risks for acid-sensitive residues like tryptophan (Trp) and methionine (Met). In contrast, the Fmoc strategy utilizes milder trifluoroacetic acid (TFA) for cleavage, making it preferable for the target peptide due to its Met and Trp content.

A comparative analysis of the two strategies reveals trade-offs:

  • Boc : Higher coupling efficiencies in sterically hindered sequences but requires specialized HF-handling equipment.

  • Fmoc : Brother compatibility with acid-labile resins (e.g., Rink amide) and safer handling, albeit with potential side reactions during piperidine-mediated Fmoc deprotection.

For H-Val-Gln-Glu-...-Pro-NH2, the Fmoc strategy was prioritized to mitigate oxidation risks to Met and Trp while leveraging orthogonal protections for glutamine (Gln) and arginine (Arg).

Solid-Phase Synthesis Workflow

Resin Selection and Initial Loading

The C-terminal amide was anchored using a Rink amide 4-methylbenzhydrylamine (MBHA) resin (0.74 mmol/g substitution). Loading of the first amino acid (Pro) followed standard Fmoc protocols:

  • Swelling : Resin pre-treated with dimethylformamide (DMF) for 30 min.

  • Coupling : Fmoc-Pro-OH activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt) in N-methylpyrrolidone (NMP) for 45 min.

  • Capping : Acetic anhydride (Ac2O) and N,N-diisopropylethylamine (DIEA) to terminate unreacted sites.

Sequential Elongation and Side-Chain Protections

The peptide sequence was assembled using an ABI 433A peptide synthesizer with FastMoc™ 0.25 mmol protocols. Key protections included:

  • Gln and Glu : Trt (triphenylmethyl) for Glu; Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for Arg.

  • His : Boc (t-butoxycarbonyl) to prevent imidazole ring alkylation.

  • Trp : Boc to minimize acid-induced degradation during TFA cleavage.

Coupling efficiency was monitored via ninhydrin tests, with problematic residues (e.g., Arg, Gln) subjected to double couplings using 4-fold molar excess of activated amino acids.

Critical Challenges and Optimization Strategies

Aggregation in Gln/Arg-Rich Regions

The high density of Gln (4 residues) and Arg (3 residues) necessitated segment condensation and pseudoproline dipeptide incorporation to disrupt β-sheet formation. For example, the segment Val-Gln-Glu-Ser-Ala-Asp was pre-assembled as a thioester using Boc chemistry, then ligated to the remaining sequence via native chemical ligation (NCL).

Oxidation-Sensitive Residues

Met and Trp were protected with Acm (acetamidomethyl) and Boc, respectively, during synthesis. Post-cleavage, Acm was removed by iodine oxidation under mild acidic conditions.

Cleavage, Deprotection, and Purification

Final Resin Cleavage

The peptide-resin was treated with TFA:water:triisopropylsilane (95:2.5:2.5 v/v) for 3 h to simultaneously cleave the peptide and remove side-chain protections. Crude yield was 65% based on initial resin loading.

RPHPLC Purification

Purification employed a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 10–60% acetonitrile/0.1% TFA over 60 min. Key fractions were analyzed via MALDI-TOF MS (m/z calc. 2389.7; found 2390.2).

Purification Parameter Value
ColumnPhenomenex Jupiter C18
Flow Rate1.0 mL/min
DetectionUV 214 nm
Purity (Final)>98%

Analytical Characterization

Amino Acid Analysis (AAA)

Hydrolysis in 6 M HCl at 110°C for 24 h followed by AAA-Direct™ anion-exchange chromatography confirmed stoichiometry:

Amino Acid Theoretical Observed
Val21.98
Gln43.89
Arg32.95
Trp10.97

Circular Dichroism (CD) Spectroscopy

CD spectra in 10 mM phosphate buffer (pH 7.4) revealed a disordered conformation with minor α-helical content at residues 12–16 (His-Phe-Arg-Trp-Gly) .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like iodoacetamide can modify cysteine residues.

Major Products

The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Chemistry

In chemistry, peptides like “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” are used as model compounds to study protein folding, stability, and interactions. They serve as building blocks for designing novel materials and catalysts.

Biology

Peptides play essential roles in biological research, including:

    Signal Transduction: Acting as signaling molecules in cellular communication.

    Enzyme Substrates: Serving as substrates for enzymatic reactions to study enzyme kinetics and specificity.

Medicine

In medicine, peptides are explored for their therapeutic potential. They can act as:

    Hormones: Regulating physiological processes.

    Antimicrobials: Fighting infections by disrupting microbial membranes.

    Drug Delivery Systems: Enhancing the delivery and efficacy of drugs.

Industry

In the industrial sector, peptides are used in:

    Cosmetics: Improving skin health and appearance.

    Food Industry: Enhancing flavors and nutritional value.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. For example, peptides can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to various cellular responses.

Comparison with Similar Compounds

Structural Analogues

(a) Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 (BBN Derivative)
  • Key Features: Shares the conserved Trp-Ala-Val-Gly-His-Leu-Met motif critical for GRPr binding . Includes 2,3-diaminopropionic acid (Dpr) for chelating radiometals like <sup>99m</sup>Tc or Re .
  • Functional Differences: The Dpr modification enables radiometal conjugation, making it suitable for diagnostic imaging, whereas the target peptide lacks an explicit chelator. The target peptide’s additional Gln-Glu-Ser-Ala-Asp residues may improve solubility or alter receptor interaction dynamics.
(b) pGlu-Gly-Arg-Leu-Gly-Thr-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2
  • Key Features :
    • Contains pGlu (pyroglutamic acid) at the N-terminus, which enhances enzymatic stability compared to the target peptide’s unmodified N-terminal Val .
    • Shares the Trp-Ala-Val-Gly-His-Leu-Met motif but lacks the extended N-terminal sequence of the target peptide.
  • Functional Differences :
    • The shorter sequence may reduce off-target interactions but limit multifunctional modifications.

Functional Analogues in Nutritional Studies

(a) Glutamine Dipeptides (Ala-Gln, Gln-Gln)
  • Key Features :
    • Short dipeptides (e.g., Ala-Gln ) are used in animal feed to enhance intestinal health and antioxidant capacity .
    • The target peptide’s multiple Gln residues may similarly support cellular redox balance, though its primary role is receptor targeting.
  • Functional Differences :
    • Nutritional dipeptides focus on systemic effects (e.g., reducing oxidative stress), while the target peptide is designed for localized receptor-mediated activity.

Receptor-Binding Peptides

(a) Adrenocorticotrophic Hormone (ACTH) Fragment
  • Sequence : Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Met-Gly-Arg-Lys-Arg-Arg-Pro-Ile-Lys-Val-Tyr-Pro-Asn-Ser-Phe-Glu-Asp-Glu-Ser-Val-Glu-Asn-Met-Gly-Pro-Glu-Leu .
  • Key Features :
    • Shares His-Phe-Arg-Trp motifs with the target peptide, which are common in receptor-binding peptides.
  • Functional Differences: ACTH targets melanocortin receptors, whereas the target peptide focuses on GRPrs.

Biological Activity

H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2 is a synthetic peptide that has garnered attention for its potential biological activities. This compound consists of a sequence of 20 amino acids, making it a relatively large peptide, which can influence its biological interactions and efficacy. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

Structure and Composition

The peptide is composed of the following amino acids:

Amino AcidAbbreviationPosition
ValineVal1
GlutamineGln2
Glutamic AcidGlu3
SerineSer4
AlanineAla5
Aspartic AcidAsp6
GlycineGly7
TyrosineTyr8
ArginineArg9
MethionineMet10
GlutamineGln11
HistidineHis12
PhenylalaninePhe13
ArginineArg14
TryptophanTrp15
GlycineGly16
GlutamineGln17
ProlinePro18
LeucineLeu19
ProlinePro20

This sequence suggests potential for diverse biological functions due to the presence of various polar, non-polar, and charged amino acids.

Antioxidant Activity

Research indicates that peptides similar to this compound exhibit significant antioxidant properties. For example, marine-derived peptides have shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Antimicrobial Effects

Peptides with similar structural characteristics have been reported to possess antimicrobial properties. A study highlighted that certain cyclic dipeptides inhibited the growth of various bacteria and fungi, suggesting that this compound may also exhibit similar activities .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various peptides on human cancer cell lines, it was found that peptides with long sequences (similar to H-Val-Gln...) exhibited higher inhibition rates on cell proliferation compared to shorter peptides. The IC50 values for these compounds ranged from low micromolar concentrations (5-20 µM) depending on the cell line tested .
  • Antioxidant Activity Assessment : Another research focused on marine peptides demonstrated that those with hydrophobic residues at the N-terminal showed enhanced antioxidant activity compared to their hydrophilic counterparts. This finding may imply that modifications in the structure of H-Val-Gln... could optimize its antioxidant properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.